molecular formula C25H39N3O5 B1676565 Z-LL-Nva-CHO CAS No. 133407-86-0

Z-LL-Nva-CHO

Cat. No. B1676565
M. Wt: 461.6 g/mol
InChI Key: QEJRGURBLQWEOU-FKBYEOEOSA-N
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Description

Z-LL-Nva-CHO, also known as MG-115, is a potent and reversible inhibitor of proteasome, with K i s of 21 nM and 35 nM for 20S and 26S proteasome, respectively . It specifically inhibits the chymotrypsin-like activity of the proteasome and induces p53-dependent apoptosis .


Synthesis Analysis

While specific synthesis details for Z-LL-Nva-CHO were not found, it’s worth noting that metabolic engineering of CHO cells has been explored for the development of a robust protein production platform .


Molecular Structure Analysis

Z-LL-Nva-CHO contains a total of 72 bonds; 33 non-H bonds, 10 multiple bonds, 15 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aldehyde .


Chemical Reactions Analysis

MG-115 is a potent, reversible peptide aldehyde inhibitor of proteasome chymotrypsin-like and caspase-like activities. It induces p53 dependent apoptosis. Blockade of proteasomal degradation by MG115 can activate autophagy .


Physical And Chemical Properties Analysis

Z-LL-Nva-CHO has a molecular weight of 461.6 g/mol . It is a solid substance and its solubility is ≥23.08 mg/mL in DMSO, insoluble in H2O, and ≥26.5 mg/mL in EtOH .

properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJRGURBLQWEOU-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432100
Record name MG-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-LL-Nva-CHO

CAS RN

133407-86-0
Record name MG-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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